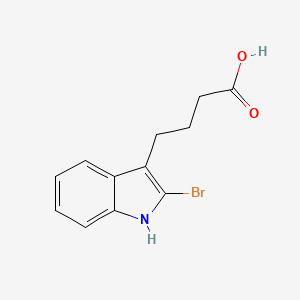
4-(2-bromo-1H-indol-3-yl)butanoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-bromo-1H-indol-3-yl)butanoic acid is a compound that belongs to the indole family, which is known for its diverse biological activities. The indole nucleus is a significant heterocyclic system found in many natural products and synthetic drugs. This compound is characterized by the presence of a bromine atom at the 2-position of the indole ring and a butanoic acid side chain at the 3-position .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 1H-indole-3-butanoic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-bromo-1H-indol-3-yl)butanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The indole ring can be oxidized to form various oxindole derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the indole ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents like Grignard reagents.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted indole derivatives.
Oxidation Reactions: Products include oxindoles and other oxidized indole derivatives.
Reduction Reactions: Products include de-brominated indole derivatives and reduced indole compounds.
Wissenschaftliche Forschungsanwendungen
4-(2-bromo-1H-indol-3-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: It is studied for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of 4-(2-bromo-1H-indol-3-yl)butanoic acid involves its interaction with various molecular targets and pathways. The indole nucleus can bind to multiple receptors and enzymes, modulating their activity. The bromine atom may enhance the compound’s binding affinity and specificity for certain targets. The butanoic acid side chain can influence the compound’s solubility and cellular uptake .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-butyric acid: A plant hormone used to stimulate root growth.
Indole-3-acetic acid: Another plant hormone with similar biological activities.
5-bromoindole: A simpler brominated indole derivative with different chemical properties.
Uniqueness
4-(2-bromo-1H-indol-3-yl)butanoic acid is unique due to the combination of the bromine atom and the butanoic acid side chain, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H12BrNO2 |
|---|---|
Molekulargewicht |
282.13 g/mol |
IUPAC-Name |
4-(2-bromo-1H-indol-3-yl)butanoic acid |
InChI |
InChI=1S/C12H12BrNO2/c13-12-9(5-3-7-11(15)16)8-4-1-2-6-10(8)14-12/h1-2,4,6,14H,3,5,7H2,(H,15,16) |
InChI-Schlüssel |
JKKAIXBDQDPTFV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C(N2)Br)CCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(1H-benzimidazol-2-yl)-1-phenylethylidene]hydroxylamine](/img/structure/B11822076.png)
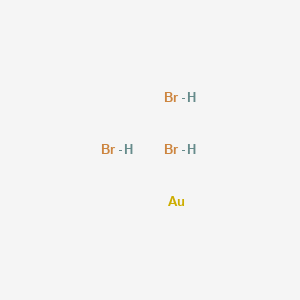

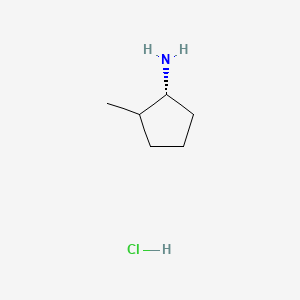

![N-[(4-pyrimidin-2-yloxyphenyl)methylidene]hydroxylamine](/img/structure/B11822098.png)
![N-[1-(4-pyrazol-1-ylphenyl)ethylidene]hydroxylamine](/img/structure/B11822106.png)
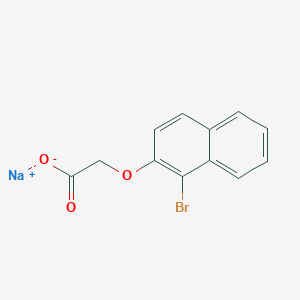
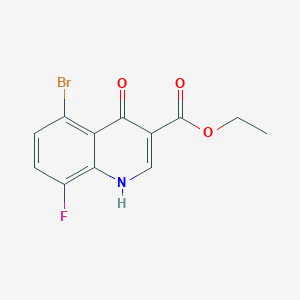

![2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoate](/img/structure/B11822133.png)

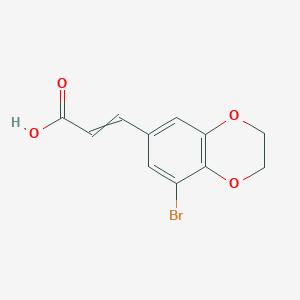
![(R)-[(1R,2R,4R,5S)-1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;bromide](/img/structure/B11822154.png)
